molecular formula C5H6Br2N2 B1377051 4-(Bromomethyl)pyrimidine hydrobromide CAS No. 1373223-84-7

4-(Bromomethyl)pyrimidine hydrobromide

Cat. No.: B1377051
CAS No.: 1373223-84-7
M. Wt: 253.92 g/mol
InChI Key: POXGELXMMJWSRC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyrimidine hydrobromide is a chemical compound that belongs to the class of substituted pyrimidines. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Mode of Action

4-(Bromomethyl)pyrimidine hydrobromide, as a bromomethyl compound, likely interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bromomethyl compound to its target molecule. This can result in changes to the target molecule’s structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)pyrimidine hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, pyrimidine can be reacted with bromine in the presence of a catalyst to introduce the bromomethyl group at the desired position. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)pyrimidine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyrimidine derivatives, while oxidation reactions can produce pyrimidine carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)pyrimidine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as nucleotides and peptides, to study their biological functions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-(Bromomethyl)pyrimidine hydrobromide can be compared with other similar compounds, such as:

    4-(Chloromethyl)pyrimidine hydrobromide: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    4-(Bromomethyl)pyridine hydrobromide: A related compound with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and reactivity patterns.

    4-(Bromomethyl)benzene hydrobromide: Contains a benzene ring, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce the bromomethyl group into various molecular frameworks, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXGELXMMJWSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855939
Record name 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-84-7
Record name 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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